1-Propanol, 2-amino-3-(methylthio)-, (S)- 1-Propanol, 2-amino-3-(methylthio)-, (S)-
Brand Name: Vulcanchem
CAS No.: 88165-68-8
VCID: VC4130062
InChI: InChI=1S/C4H11NOS/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
SMILES: CSCC(CO)N
Molecular Formula: C4H11NOS
Molecular Weight: 121.2 g/mol

1-Propanol, 2-amino-3-(methylthio)-, (S)-

CAS No.: 88165-68-8

Cat. No.: VC4130062

Molecular Formula: C4H11NOS

Molecular Weight: 121.2 g/mol

* For research use only. Not for human or veterinary use.

1-Propanol, 2-amino-3-(methylthio)-, (S)- - 88165-68-8

Specification

CAS No. 88165-68-8
Molecular Formula C4H11NOS
Molecular Weight 121.2 g/mol
IUPAC Name (2S)-2-amino-3-methylsulfanylpropan-1-ol
Standard InChI InChI=1S/C4H11NOS/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
Standard InChI Key AWGBRLHYONGEEL-BYPYZUCNSA-N
Isomeric SMILES CSC[C@H](CO)N
SMILES CSCC(CO)N
Canonical SMILES CSCC(CO)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-3-methylsulfanylpropan-1-ol, reflects its stereochemistry and substituent positions. The S-configuration at the second carbon is critical for its interactions in chiral environments, such as enzyme binding sites . The molecular structure is represented by the SMILES notation CSC[C@H](CO)N, where the @ symbol denotes the stereocenter .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₄H₁₁NOS
Molecular Weight121.20 g/mol
InChIInChI=1S/C4H11NOS/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
InChIKeyAWGBRLHYONGEEL-BYPYZUCNSA-N
Canonical SMILESCSCC(C(CO)N)O

Stereochemical Significance

The (S)-enantiomer’s configuration distinguishes it from its (R)-counterpart (CAS 69977-56-6) . Enantiomers often exhibit divergent biological activities, making stereochemical purity essential for pharmaceutical applications. For instance, the (S)-form of related amino alcohols like L-alaninol is a key intermediate in antibiotics such as Levofloxacin .

Synthesis and Preparation

Synthetic Routes

While direct synthesis methods for (2S)-2-amino-3-(methylsulfanyl)propan-1-ol are sparsely documented, analogous pathways for chiral amino alcohols provide insights. A patent by Studer et al. describes the catalytic hydrogenation of L-alanine esters to produce (S)-2-amino-1-propanol , suggesting that similar reductive amination or resolution techniques could apply to this compound.

Table 2: Hypothetical Synthesis Strategies

MethodStarting MaterialKey StepsReference Analog
Reductive AminationL-alanine derivativesReduction of thioesters/amides
Chiral ResolutionRacemic mixtureEnzymatic or chemical separation
Thiol-Ene ReactionAllyl alcohol derivativesSulfur incorporation

Challenges in Synthesis

The methylsulfanyl group’s susceptibility to oxidation necessitates inert atmospheric conditions during synthesis. Additionally, achieving high enantiomeric purity (>99% ee) requires chiral catalysts or chromatography, as noted in studies on related amino alcohols .

Physicochemical Properties

Physical Constants

Experimental data from Chemsrc and PubChem provide the following properties:

Table 3: Experimental Physicochemical Data

PropertyValueMethod/Source
Density1.1 g/cm³Chemsrc
Boiling Point257.8°C at 760 mmHgChemsrc
Flash Point109.7°CChemsrc
Predicted CCS ([M+H]+)123.8 ŲPubChem
Exact Mass121.056 g/molChemsrc

Solubility and Reactivity

The compound’s hydrophilic groups (−OH, −NH₂) suggest moderate water solubility, while the hydrophobic methylsulfanyl moiety may enhance lipid membrane permeability. Its pKa values (estimated using ChemAxon tools) are approximately 9.5 (amino group) and 15 (hydroxyl group), indicating basic character in physiological conditions.

Analytical Characterization

Spectroscopic Data

Although experimental spectra are unavailable, predicted fragmentation patterns and spectral features can be inferred:

  • Mass Spectrometry: The molecular ion peak ([M+H]+) at m/z 122.06342 aligns with PubChem’s collision cross-section data . Fragmentation likely produces ions at m/z 104 (loss of H₂O) and 76 (SCH₃ group cleavage).

  • NMR: The ¹H NMR spectrum would show signals for the methine proton at C2 (δ 3.4–3.8 ppm), methylsulfanyl protons (δ 2.1–2.3 ppm), and hydroxyl/amino protons (δ 1.5–5.0 ppm, broad).

Chromatographic Behavior

Reverse-phase HPLC with chiral stationary phases (e.g., amylose-based columns) could resolve enantiomers. The predicted logP of 0.37 indicates moderate retention on C18 columns.

Applications in Organic Synthesis

Chiral Building Block

The compound’s three functional groups (−OH, −NH₂, −SCH₃) make it a versatile intermediate for:

  • Peptidomimetics: Incorporating non-natural amino acids.

  • Ligand Design: Chelating metal ions in asymmetric catalysis.

  • Pharmaceutical Intermediates: Synthesis of β-blockers or antivirals.

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